Author: BenchChem Technical Support Team. Date: February 2026
Initiating the Deep Dive
I'm starting by analyzing the request, focusing on understanding the scope of work for the technical guide on (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol. I'm focusing on the technical specifications and CAS number as key elements to address. This initial stage involves outlining the core components that need to be in the final document, so that I can begin the research process.
Defining the Core Elements
I've moved on to explicitly define the critical areas for investigation: the CAS number, synthesis methods, key properties, and practical applications within drug development. I'm focusing on the intended audience and my role as a Senior Application Scientist. I want to structure the guide with a degree of autonomy, optimized for the subject matter. Requirements include emphasizing scientific integrity and incorporating credible citations and visualizations. My search goals are clear; I'm seeking the CAS number, physicochemical data, synthesis routes, applications, and safety data.
Conducting the Initial Search
I've initiated targeted searches with specific queries, aiming to gather critical data. I started with a CAS number search, synthesis route inquiries, and medicinal chemistry applications. I expanded the search to include "difluoromethoxy pyridine synthesis methods" for broader context. Now, I'm focusing on the synthesis logic, looking at the structural components and likely starting materials and reagent for functional group introductions. I'm prioritizing CAS number verification and formula/functional group confirmation.
Exploring Synthetic Routes
I'm now assessing potential synthetic routes. My focus is on reduction of either an ester or acid, or formylation and subsequent reduction to reach the target alcohol. I'm examining bromination approaches, considering electrophilic aromatic substitution, potentially ortho to amino or hydroxy groups before conversion. I'm also planning the draft for the technical guide, including a title: Strategic Utilization of (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol in Medicinal Chemistry. I'm planning sections on identity, physicochemical properties, and synthetic pathways.
Visualizing the Synthesis
I'm now focusing on refining the Graphviz diagrams, requiring a detailed workflow for the synthesis and a "Scaffold Versatility" diagram illustrating divergent synthesis pathways. I need to implement the Google palette for the visuals and ensure sufficient contrast with font color settings. The CAS number is still a focus, as I'm searching for the exact number, possibly leveraging the methyl ester CAS as a fallback. I've refined the search query to pinpoint the correct identifier.
Investigating Key Compound Search
I've located a promising lead with "(5-(Difluoromethoxy)pyridin-3-yl)methanol", CAS 1646288-05-2. Although it's missing the bromine, its structural similarity is intriguing. Now, I'm exploring bromine variants of pyridinylmethanols to find a structurally related starting point. The 6-bromo isomer is being investigated.
Refining Structure Identification
I'm now zeroing in on the target: "(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol." I have considered several structurally similar CAS numbers, including those that contain the bromine and difluoromethoxy substitutions. I'm carefully breaking down the structure and nomenclature to ensure correct mapping of the substituents on the pyridine ring. I am exploring SMILES or InChI for precise searches.
Confirming Structural Nomenclature
I'm now certain about the correct name and structure, which is 2-(Difluoromethoxy)-3-bromo-5-(hydroxymethyl)pyridine. I'm focusing on the IUPAC numbering and prioritizing the hydroxyl group. This gives the correct numbering priority and is consistent with the desired compound. I will be using this name for further searches.
Developing Synthesis Route
I've formulated a synthesis pathway if the CAS remains elusive, starting with either 5-Bromo-6-hydroxynicotinic acid or its methyl ester. I'll difluoromethylate the hydroxyl group, then reduce the resulting ester or acid to the desired alcohol. I'm prioritizing direct searches for the target alcohol, but I will search for the ester as a potential intermediate. I can also attempt a specific SMILES search.
Investigating The String
I've determined that the specific search string yielded no direct hits. It looks like the name is either non-standard, very recent, or possibly a fragment from a patent with limited indexing by name.
Revising Nomenclature Conventions
I'm now focusing on the compound's structure and nomenclature, specifically re-evaluating the numbering system and substituent positions within the pyridine ring. I've re-drawn the structure mentally, and I'm re-assessing how IUPAC rules apply to this specific case, especially the priority given to the alcohol suffix and heterocyclic numbering. I believe I have the numbering right now, given the standard naming conventions.
Prioritizing Substituent Placement
I've confirmed that the lowest locant rule dictates the naming. Option A, with locants 2, 3, and 5, yields a lower set than Option B's 3, 5, and 6. Therefore, (3-bromo-6-(difluoromethoxy)pyridin-5-yl)methanol or (5-bromo-2-(difluoromethoxy)pyridin-3-yl)methanol are favored. The prompt's name, however, implies the 3,5,6 numbering. I'll focus on structure-based searches now, using name fragments like "2-difluoromethoxy-3-bromo-5-hydroxymethylpyridine."
Expanding Search Parameters
I'm now expanding my search terms. I'm focusing on the precursor ester, "Methyl 5-bromo-6-(difluoromethoxy)nicotinate" or the corresponding acid, "5-Bromo-6-(difluoromethoxy)nicotinic acid." I'm also including the reverse isomer search, aiming for "(6-(difluoromethoxy)-5-bromopyridin-3-yl)methanol." If no exact CAS is found for the alcohol, I will focus on the ester and reduction. I am also checking for the case where the problem may refer to (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol, in case of a typo.
Investigating Compound Identity
I'm finding that an exact match for the alcohol isn't turning up, which is surprising. The search for a simple pyridine derivative has been unfruitful. That said, the earlier search, Source 1.16, produced "5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine", and this suggests that the naming convention may be relevant.
Refining Naming Conventions
I've re-examined the structure, focusing on numbering and substituent placement, leading me to propose the IUPAC name (3-bromo-2-(difluoromethoxy)pyridin-5-yl)methanol. I'm going to search for both this name and its reverse isomer, hoping to uncover more clues. I've also considered ester precursors but am not yet getting fruitful leads.
Exploring Ester Precursors
I'm now investigating potential ester precursors. Based on the nicotinate structure, I believe Methyl 5-bromo-6-(difluoromethoxy)nicotinate or, more likely, Methyl 5-bromo-2-(difluoromethoxy)nicotinate could be key. I'll also check the acid, 5-bromo-2-(difluoromethoxy)nicotinic acid. Discovering either will guide the alcohol synthesis. I'm also double-checking the initial structure for any typos.
Examining Precursors Identified
I've homed in on the ester, Methyl 5-bromo-2-(difluoromethoxy)nicotinate, CAS 2559710-43-7. My thinking is that it's the key precursor. The conversion to the alcohol is straightforward, as I understand it. This seems like a promising path.
Clarifying Positional Isomers
Okay, I'm now certain about the numbering on the pyridine ring. Re-evaluating the positions, it seems the prompt uses a different convention. The OCHF2 group is at the 6 position, and the -CH2OH group is at the 3 position, and the bromine is at the 5-position. I am still using 2 to match the CAS. So, I am considering the isomer that has the OCHF2 at position 6.
Searching for Analogs
I'm now hunting for the alcohol itself. I am having trouble finding it directly by name. However, I have located a closely related amine, CAS 2231675-53-7, that is the amine analogue of the alcohol. This suggests that the 2-(difluoromethoxy)-3-substituted pattern is common and perhaps a key feature. I'm focusing my searches on that core structure.
Pinpointing Specific Isomer
I am now focusing on the exact target. I have clarified the isomeric distinction. I have double-checked the numbering conventions to ensure I am interpreting the prompt correctly, and the target is (5-bromo-6-(difluoromethoxy)pyridin-3-yl)methanol. I am actively searching for this exact compound. If it isn't available, I will default to the isomer I've already researched.
Refining Search Strategies
I'm now refining my search methods, cross-checking all possible avenues. I've re-examined the exact string, and I'm pursuing specific CAS numbers and formulas. I am focusing on the ester's CAS and trying formula-based searches, like C7H6BrF2NO2, for the alcohol target. I've also re-confirmed I'm not making assumptions about the naming convention.
Differentiating Isomers Clearly
I'm now zeroing in on the isomeric difference, and performing specific targeted searches. I've used CAS number and formula, and named searches. I have searched the reverse isomer, and also tried the CAS of the ester. I now recognize that this produces the requested alcohol. If I cannot find the specific compound, I'll describe the process of reduction from the ester. I am now certain that the ester's alcohol is a derivative.
Examining Intermediate Molecules
I've hit a slight snag, no direct alcohol hit yet. But, I found Methyl 5-bromo-2-(difluoromethoxy)nicotinate (CAS 2559710-43-7). This ester is a definite key intermediate. I’m now focused on exploring its synthesis route and potential linkages to the target alcohol. I'll need to figure out its relationship to the desired molecule.
Clarifying Isomer Relationships
I've clarified the isomeric relationship and numbering ambiguity in the target molecule. The focus is now on the key intermediate, and I'm homing in on the correct isomer. It looks like it could be derived from Methyl 5-bromo-2-(difluoromethoxy)nicotinate, using IUPAC rules to ensure the numbering is correct. I am examining the potential synthesis routes for the desired alcohol, considering the "6-" position for the difluoromethoxy group.
Investigating Potential Precursors
I'm now investigating the possible precursors, considering the nuances of the numbering and isomers involved. I'm focusing on the acid and ester forms of the target molecule, and I have found the acid precursor of 5-bromo-6-(difluoromethoxy)nicotinic acid using the prompt's numbering. I'm also now considering the 3-bromo-2-(difluoromethoxy)isonicotinate. I'm starting to think about searching for the ester precursor.
Confirming Target Structure
I've confirmed the target structure. Using lowest locants, the acid is 5-bromo-2-(difluoromethoxy)nicotinic acid. I also found its ester form, Methyl 5-bromo-2-(difluoromethoxy)nicotinate, which I can reduce to the alcohol. It seems the prompt's "6-" is likely an alternative numbering preference.
Analyzing Isomer Consistency
I'm now carefully analyzing the isomeric consistency based on the specific "5-bromo-6-(difluoromethoxy)pyridin-3-yl)methanol" structure. I am checking the positions and whether they are para to each other. The prior CAS reference looks like a good starting point, but I need to ensure it aligns perfectly with the specified substitution pattern. I am focusing on making sure my analysis and calculations are consistent with the known intermediate's stereochemistry.
Refining Structural Search
I'm refining my search strategy to find the exact target, re-assessing the structural nuances. I'm focusing specifically on "5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol." I will simultaneously search for "6-(difluoromethoxy)-5-bromonicotinic acid," "Methyl 6-(difluoromethoxy)-5-bromonicotinate," and "2-bromo-5-hydroxymethyl-6-difluoromethoxypyridine". If I fail to pinpoint a CAS, I'll describe the target synthesis based on general methods and the known ester of the isomer, if available, or tackle the regioisomer issue. Ultimately, I will describe the relationship between this and Methyl 5-bromo-2-(difluoromethoxy)nicotinate, which I think is a great starting point, though the numbering is ambiguous.
Investigating Specificity
I'm focusing on the lack of direct hits for the full compound name. This hints at a highly specific or potentially novel molecule, rather than a common one. The structure of related compounds are still under investigation. Related structures like Methyl 5-bromo-2 have provided some leads for further searching.
Confirming Compound Identity
I've determined the correct systematic name to search is (3-bromo-2-(difluoromethoxy)pyridin-5-yl)methanol, and I'm going to focus on searching for the CAS number for this compound. I've also reconsidered the ester precursors and realize that searching for CAS for Methyl 5-bromo-6-(difluoromethoxy)nicotinate may provide an alternative strategy, but the free alcohol is my immediate target.
Clarifying Compound Structure
I'm now focusing on the isomer (5-bromo-2-(difluoromethoxy)pyridin-3-yl)methanol, derived from CAS 2559710-43-7, as the most probable structure to be referenced, and I'll clarify the numbering ambiguity. I will search for the exact string, just once more, but in patents. I am also now researching an amine analog, (5-bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine, in hopes of deriving information on the target alcohol compound. No CAS search was successful.
Reconciling Isomeric Structures
I'm working to clarify the positional isomers in relation to the desired structure. I've re-examined the ester precursor, Methyl 5-bromo-2-(difluoromethoxy)nicotinate, and the corresponding alcohol, confirming that reduction will give (5-bromo-2-(difluoromethoxy)pyridin-3-yl)methanol. Now, I'm carefully comparing the nomenclature with the prompt, noting the discrepancies in numbering. Despite the apparent differences, the relative arrangement between substituents remain identical.
Finalizing Nomenclature & Strategy
I'm now confident in the structure, focusing on (5-bromo-2-(difluoromethoxy)pyridin-3-yl)methanol as the primary target, recognizing its derivation from the ester CAS 2559710-43-7. I will build a guide focusing on the ester's synthesis and the scaffold's utility. I will also address the numbering ambiguity. I will search for the specific alcohol name and also consider the related isomer.
Refining Structural Identification
I'm now certain the target is (5-bromo-6-(difluoromethoxy)pyridin-3-yl)methanol, distinct from the 2-isomer. I will prioritize the 6-isomer, but I am now also going to search for CAS "Methyl 5-bromo-6-(difluoromethoxy)nicotinate" as a precursor. If unsuccessful, the 2-isomer will be described, with noted differences. If I find the 6-isomer, I am good. I will also compare structures.
Confirming Specific Isomer
I'm now focusing on the specific isomer (5-bromo-6-(difluoromethoxy)pyridin-3-yl)methanol. I've determined I can describe the synthesis of the target alcohol via the ester Methyl 5-bromo-6-(difluoromethoxy)nicotinate, even without a CAS. I'll describe the method in detail. Also, I'll provide details on the alternative isomer, (5-bromo-2-(difluoromethoxy)pyridin-3-yl)methanol.
Addressing Numbering Discrepancy
I've confirmed the existence of Methyl 5-bromo-2-(difluoromethoxy)nicotinate using CAS 2559710-43-7. The numbering discrepancy requires clarification, and I will note this in the guide. The 6-position in the prompt will be clarified in terms of the structure's IUPAC numbering convention. I'll describe the 2-isomer while addressing the alternate numbering used in the prompt.
Confirming Compound Existence
I've determined that while the 6-isomer is desired, the 2-isomer (5-bromo-2-(difluoromethoxy)pyridin-3-yl)methanol is the primary, standard reference, as indicated by the CAS for its amine analog, and ester precursor. I will describe the alcohol as derived from the ester CAS 2559710-43-7, while clarifying the naming convention for the 6-position in the prompt. I haven't directly located the 6-isomer.
Identifying Key Precursor
I've pinpointed "Methyl 5-bromo-6-hydroxynicotinate" (CAS 381247-99-0) as the critical precursor. Its structure neatly fits the target compound's requirements: a pyridine ring with a bromine at position 5, a hydroxyl at position 6, and a methyl ester at position 3. The search terms were successful!
Refining Synthetic Pathway
Clarifying CAS Details
I'm now revising the presentation of the CAS number. While the target alcohol's CAS isn't widely listed, I'll structure the guide and state, "CAS Number: Not widely listed in public registries; synthesized from [Precursor CAS 381247-99-0]." I've performed a final search using the precursor CAS with "difluoromethylation" as keywords and am still reviewing results. Also, Methyl 5-bromo-6-(difluoromethoxy)nicotinate is potentially the compound of interest from the difluoromethylation search.
Verifying Numbering Convention
I'm now cross-referencing my understanding of the numbering convention for the pyridine ring. The previous mapping indicates the structure of the starting material is consistent, but I'm confirming that the IUPAC naming reflects the appropriate connectivity. I am checking the 3,5,6 substitution on the nicotinic acid derivative, and searching the CAS number for Methyl 5-bromo-2-hydroxynicotinate to rule out any confusion.
Reconciling Ring Numbering
I'm working to reconcile naming conventions and the pyridine ring numbering. I am focusing on the implications of the positions of the substituents: COOMe, Br, and OH, particularly in terms of what I have been calling 6-OH. I've re-examined the key snippet of Methyl 5-bromo-6-hydroxynicotinate to ensure consistency with the structure. I'm now verifying the position of the methyl ester. I must ensure the CAS number corresponds to a correctly named structure.
Confirming Key Isomer
I've clarified the isomeric forms, distinctly identifying Methyl 5-bromo-6-hydroxynicotinate (CAS 381247-99-0) as the correct precursor, and ruling out the 2-OH isomer. I am now certain the synthesis involves difluoromethylation followed by reduction, and I'll use this refined understanding to shape the synthetic guide. I will re-search the final alcohol's CAS.
Confirming Intermediate Ester
I'm now focusing on the key difluoromethylated ester intermediate, Methyl 5-bromo-6-(difluoromethoxy)nicotinate. I'm searching for its CAS number, and the results will define the next steps. Whether or not it is reported, I will continue to organize the guide based on the methodology and precursor CAS 381247-99-0. I will confirm the correct intermediate by the position of difluoromethoxy. I need to ensure this is at the 6-position, not the 2-position.
Defining Intermediate Status
I've determined that a CAS for Methyl 5-bromo-6-(difluoromethoxy)nicotinate may not be widely available, likely because it is an intermediate. I'll focus on the established route, starting from precursor CAS 381247-99-0. The structure is confirmed: pyridine ring, methoxy at position 3, bromine at 5, and difluoromethoxy at 6. Synthesis involves difluoromethylation followed by reduction, and I'll include the regioisomer as a "Related Scaffold".
Confirming Structure Specificity
I've confirmed the compound's structure specificity. The initial search yielded no direct CAS registry numbers for the exact ester, narrowing down the scope to the given isomer. This strongly suggests the compound is the focus.